4-Ethyl-1-phenylimidazolidine-2-thione
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Overview
Description
4-Ethyl-1-phenylimidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine ring with a thione group at the 2-position, an ethyl group at the 4-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1-phenylimidazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with phenyl isothiocyanate, followed by cyclization with formaldehyde. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes:
Continuous flow reactors: to ensure consistent product quality
Automated control systems: for precise temperature and pH regulation
Purification techniques: such as crystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-phenylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can yield the corresponding imidazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thione sulfur, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolidine derivatives
Substitution: Various substituted imidazolidine-2-thione derivatives
Scientific Research Applications
4-Ethyl-1-phenylimidazolidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-ethyl-1-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-9-8-13(11(14)12-9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,14) |
InChI Key |
PNXKMXVXFYOYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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